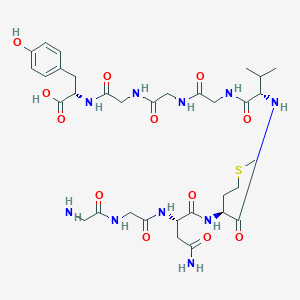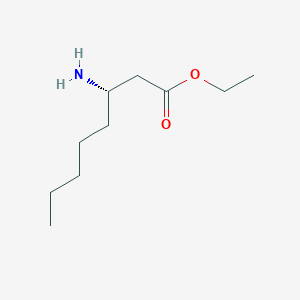
(3-Cyanophenyl)(3-fluorophenyl)borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyanophenyl)(3-fluorophenyl)borinic acid is an organoboron compound that features both a cyanophenyl and a fluorophenyl group attached to a borinic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanophenyl)(3-fluorophenyl)borinic acid typically involves the reaction of 3-cyanophenylboronic acid with 3-fluorophenylboronic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate in an aqueous or organic solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyanophenyl)(3-fluorophenyl)borinic acid can undergo various types of chemical reactions, including:
Oxidation: The borinic acid moiety can be oxidized to form boronic acid derivatives.
Reduction: The cyanophenyl group can be reduced to form aminophenyl derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
(3-Cyanophenyl)(3-fluorophenyl)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Medicine: Could be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the synthesis of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of (3-Cyanophenyl)(3-fluorophenyl)borinic acid in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The cyanophenyl and fluorophenyl groups provide electronic and steric effects that can influence the reactivity and selectivity of the coupling reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanophenylboronic acid: Similar structure but lacks the fluorophenyl group.
3-Fluorophenylboronic acid: Similar structure but lacks the cyanophenyl group.
Phenylboronic acid: Lacks both the cyanophenyl and fluorophenyl groups.
Uniqueness
(3-Cyanophenyl)(3-fluorophenyl)borinic acid is unique due to the presence of both cyanophenyl and fluorophenyl groups, which provide distinct electronic and steric properties. These properties can enhance the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
872495-67-5 |
|---|---|
Formule moléculaire |
C13H9BFNO |
Poids moléculaire |
225.03 g/mol |
Nom IUPAC |
(3-cyanophenyl)-(3-fluorophenyl)borinic acid |
InChI |
InChI=1S/C13H9BFNO/c15-13-6-2-5-12(8-13)14(17)11-4-1-3-10(7-11)9-16/h1-8,17H |
Clé InChI |
ZPJJDLPOSRJIAC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C#N)(C2=CC(=CC=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)



![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12587695.png)
![1-[([1,1'-Biphenyl]-4-yl)methyl]-1H-indole](/img/structure/B12587697.png)


methanone](/img/structure/B12587716.png)
![4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B12587718.png)
![Methanesulfonic acid--3-[(triphenylmethyl)sulfanyl]propan-1-ol (1/1)](/img/structure/B12587719.png)
![N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12587725.png)
![4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one](/img/structure/B12587728.png)

